molecular formula C20H28O3 B016741 15-Hydroxydehydroabietic acid CAS No. 54113-95-0

15-Hydroxydehydroabietic acid

Cat. No. B016741
CAS RN: 54113-95-0
M. Wt: 316.4 g/mol
InChI Key: ILQLITDRYFHAGM-NSISKUIASA-N
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Description

Synthesis Analysis

The synthesis of 15-hydroxydehydroabietic acid derivatives from abietic acid represents a notable advancement in the field of organic chemistry. A novel route has been developed, involving the transformation of abietic acid into abieta-8,13(15)-dien-18-oic acid, which is then further modified to yield 15-hydroxydehydroabietic acid and its derivatives. This synthetic pathway has enabled the first synthesis of certain bioactive terpenes and natural diol and lactone derivatives, showcasing the versatility and potential of 15-hydroxydehydroabietic acid in the synthesis of complex organic molecules (Álvarez-Manzaneda et al., 2006).

Molecular Structure Analysis

The molecular structure of 15-hydroxydehydroabietic acid and its derivatives plays a crucial role in their chemical reactivity and biological activity. For instance, the absolute configuration of C-15 in natural 16-hydroxydehydroabietic acid was determined through synthetic studies, revealing the S-configuration. This structural insight is fundamental for understanding the interaction of these compounds with biological targets and for the design of analogues with improved efficacy and specificity (Matsumoto et al., 1988).

Chemical Reactions and Properties

15-Hydroxydehydroabietic acid undergoes various chemical reactions, indicative of its reactive hydroxy and carboxylic acid functional groups. These reactions enable the synthesis of a wide range of derivatives with potential biological activities. For example, cytochrome P450 enzymes have been shown to catalyze the C-15 hydroxylation of dehydroabietic acid, further demonstrating the chemical versatility and reactivity of this compound class (Wang et al., 2021).

Scientific Research Applications

  • Muscle Cell Death in Cancer : 15-HETE may contribute to muscle cell death in cancer by increasing protein degradation in myotubes through the induction of the ubiquitin-proteasome pathway (Whitehouse, Khal, & Tisdale, 2003).

  • Inflammation and Immune Response : It can suppress 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes, affecting the cell's response to inflammatory stimuli (Petrich, Ludwig, Kühn, & Schewe, 1996). Additionally, it inhibits superoxide anion production and granule exocytosis in human polymorphonuclear neutrophils, impacting their immune response (Smith, Justen, Nidy, Sam, & Bleasdale, 1993).

  • Apoptosis and Cell Survival : In pulmonary artery smooth muscle cells, 15-HETE inhibits apoptosis and enhances cell survival, which could be crucial for pulmonary vessel health (Li et al., 2008); (Li et al., 2010).

  • Blood Clotting and Platelet Function : 15-HETE can enhance platelet aggregation and nucleotide release by thrombin, which may affect blood clotting processes (Setty, Werner, Hannun, & Stuart, 1992).

  • Pharmaceutical and Biotechnological Applications : A new synthesis route for bioactive terpenes, diols, and lactones from abietic acid, including 15-hydroxydehydroabietic acid, has potential applications in these fields (Alvarez-Manzaneda et al., 2006).

  • Pulmonary Hypertension Therapy : 15-HETE's role in protecting pulmonary artery smooth muscle cells against apoptosis during hypoxia suggests a potential strategy for treating pulmonary artery hypertension (Li, You, & Zhu, 2018).

  • Vascular Remodeling and Angiogenesis : It mediates hypoxia-induced pulmonary vascular remodeling and stimulates angiogenesis through the Rho-kinase pathway, relevant for pulmonary hypertension (Ma et al., 2011).

  • Bronchial Health : 15-HETE is a major arachidonic acid metabolite in human bronchi, with higher levels in asthmatics, implicating its role in respiratory health (Kumlin et al., 1990).

  • Neuroprotection and Recovery : Activation of 15(S)-HETE in the brain after intracerebral hemorrhage may aid in neuron damage recovery by reducing inflammation and oxidative stress (Xu et al., 2017).

  • Endothelial Cell Health and Atherosclerosis : Its mitogenic activity on endothelial cells and its induction in human blood monocytes by interleukin-13 could regulate inflammation and atherosclerosis (Setty, Graeber, & Stuart, 1987); (Nassar, Morrow, Roberts, Lakkis, & Badr, 1994).

  • Bioconversion and Chemical Synthesis : The ability of enzymes like CYP105A1 to convert resin acids into pharmaceutically relevant diterpenoids highlights potential applications in bioconversion and synthesis (Janocha et al., 2013).

Safety And Hazards

According to the safety data sheets, 15-Hydroxydehydroabietic acid is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to seek medical help if swallowed .

Future Directions

Recent research has successfully produced the precursor 14-hydroxy-dehydroabietic acid by engineered Saccharomyces cerevisiae . This development could guide future directions of research on CYP82Ds .

properties

IUPAC Name

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-18(2,23)14-7-8-15-13(12-14)6-9-16-19(15,3)10-5-11-20(16,4)17(21)22/h7-8,12,16,23H,5-6,9-11H2,1-4H3,(H,21,22)/t16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQLITDRYFHAGM-NSISKUIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307837
Record name 15-Hydroxydehydroabietic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Hydroxydehydroabietic acid

CAS RN

54113-95-0
Record name 15-Hydroxydehydroabietic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Hydroxydehydroabietic acid
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Record name 15-Hydroxydehydroabietic acid
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Record name 54113-95-0
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Record name 15-HYDROXYDEHYDROABIETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
244
Citations
J Wang, P Su, L Gao, Y Zhang, J Wang, L Tu, Y Zhao… - Planta, 2021 - Springer
… Here, we found that CYP81AM1 can catalyze the formation of 15-hydroxydehydroabietic acid by in vitro enzymatic reactions and in vivo yeast feeding assays. This is the first study to …
Number of citations: 6 link.springer.com
EJ Alvarez-Manzaneda, R Chahboun, JJ Guardia… - Tetrahedron …, 2006 - Elsevier
… Continuing our research on the synthesis of bioactive terpenoids, 10 we have focused on the preparation of 15-hydroxydehydroabietic acid derivatives. Compounds 3, 6 and 8 are …
Number of citations: 66 www.sciencedirect.com
S Prinz, U Müllner, J Heilmann… - Journal of natural …, 2002 - ACS Publications
… Compound 10 showed close structural similarities to 15-hydroxydehydroabietic acid, 7-oxodehydroabietic acid, 15-hydroxy-7-oxodehydroabietic acid, and 15-hydroperoxyabietic acid …
Number of citations: 80 pubs.acs.org
MI Choudhary, M ATIF, SAALI SHAH… - Int J Pharm Pharm …, 2014 - academia.edu
Dehydroabietic acid (DHA, 1), a natural occurring diterpene resin acid, is an abundant resin acid in conifers, representing a natural wood protectant. The aim of this study was to use …
Number of citations: 12 www.academia.edu
I Pastorova, KJ Van der Berg, JJ Boon… - Journal of analytical and …, 1997 - Elsevier
… In order to investigate the behaviour of pure 7-oxo-dehydroabietic acid and 7-oxo-15-hydroxydehydroabietic acid under these specific derivatisation conditions, these compounds were …
Number of citations: 110 www.sciencedirect.com
AT Karlberg, A Boman, U Hacksell… - Contact …, 1988 - Wiley Online Library
7‐oxodehydroabietic acid and 15‐hydroxydehydroabietic acid were isolated as their methyl esters from Portuguese colophony of the gum rosin type and identified as contact allergen. …
Number of citations: 75 onlinelibrary.wiley.com
S Janocha, J Zapp, M Hutter, M Kleser… - …, 2013 - Wiley Online Library
… The products were analyzed by NMR spectroscopy and identified as 15-hydroxyabietic acid, 15-hydroxydehydroabietic acid, and 15,16-epoxyisopimaric acid. As the observed products …
MP Colombini, F Modugno… - Journal of Mass …, 2005 - Wiley Online Library
… Moreover, highly oxidized tricyclic diterpenes 15-hydroxy-7-oxodehydroabietic acid (15Hy7ODA) and 15-hydroxydehydroabietic acid (15HyDA) were identified and their mass spectra …
JM Fang, CI Lang, WL Chen, YS Cheng - Phytochemistry, 1991 - Elsevier
… the labdane- and abietane types including lambertianic acid, pinusolide, 16-hydroxylabda-8(17),13-diene-15,19-dioic acid butenolide, isocupressic acid, 15-hydroxydehydroabietic acid…
Number of citations: 51 www.sciencedirect.com
PA Smith, DR Gardner, DB Drown… - American Industrial …, 1998 - Taylor & Francis
… The observed oxidized compounds include several known to be dermal sensitizers such as 15-hydroxydehydroabietic acid(3) and 7oxodehydroabietic acid.(3,4) The presence of these …
Number of citations: 13 www.tandfonline.com

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